molecular formula C10H15N3O B11777237 1-(5-Aminopyridin-3-yl)piperidin-4-ol

1-(5-Aminopyridin-3-yl)piperidin-4-ol

Cat. No.: B11777237
M. Wt: 193.25 g/mol
InChI Key: CADBXOJDIDKUGR-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O It consists of a piperidine ring substituted with a hydroxyl group at the fourth position and an aminopyridine moiety at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 4-piperidone.

    Formation of Intermediate: The intermediate 1-(5-Aminopyridin-3-yl)piperidin-4-one is formed through a condensation reaction between 3-aminopyridine and 4-piperidone under acidic conditions.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the piperidine ring.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: 1-(5-Aminopyridin-3-yl)piperidin-4-one.

    Reduction: Various reduced derivatives of the piperidine ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

1-(5-Aminopyridin-3-yl)piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(5-Aminopyridin-3-yl)piperidin-4-ol can be compared with other similar compounds:

    Similar Compounds: 1-(4-Aminopyridin-3-yl)piperidin-4-ol, 1-(3-Aminopyridin-2-yl)piperidin-4-ol.

    Uniqueness: The position of the amino group on the pyridine ring and the hydroxyl group on the piperidine ring gives it unique chemical properties and biological activities.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)piperidin-4-ol

InChI

InChI=1S/C10H15N3O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4,11H2

InChI Key

CADBXOJDIDKUGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=CC(=C2)N

Origin of Product

United States

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